6-Amino-4-methoxy-2-methylthiouracil

Anticancer Cytotoxicity Triple-Negative Breast Cancer

6-Amino-4-methoxy-2-methylthiouracil (CAS 3289-53-0), also referred to as 6-Methoxy-2-(methylthio)pyrimidin-4-amine, is a heterocyclic pyrimidine derivative with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol. This compound is distinguished by the simultaneous presence of an amino group, a methoxy group, and a methylthio group on the pyrimidine ring.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
CAS No. 3289-53-0
Cat. No. B015046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-methoxy-2-methylthiouracil
CAS3289-53-0
Synonyms6-Methoxy-2-(methylthio)-4-pyrimidinamine;  4-Amino-6-methoxy-2-(methylthio)pyrimidine; 
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)N)SC
InChIInChI=1S/C6H9N3OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)
InChIKeyFBAYMIJHPUCRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-4-methoxy-2-methylthiouracil (CAS 3289-53-0): Structure, Specifications, and Procurement Baseline


6-Amino-4-methoxy-2-methylthiouracil (CAS 3289-53-0), also referred to as 6-Methoxy-2-(methylthio)pyrimidin-4-amine, is a heterocyclic pyrimidine derivative with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol [1]. This compound is distinguished by the simultaneous presence of an amino group, a methoxy group, and a methylthio group on the pyrimidine ring . It is primarily supplied as a pale yellow solid with standard commercial purities of ≥95% .

Why 6-Amino-4-methoxy-2-methylthiouracil Cannot Be Casually Substituted in Pyrimidine-Based Research


Generic substitution among thiouracil and pyrimidine analogs is scientifically invalid due to the high specificity of the 6-Amino-4-methoxy-2-methylthiouracil scaffold. The precise substitution pattern—combining an amino group at C6, a methoxy group at C4, and a methylthio group at C2—dictates its unique electronic configuration and reactivity profile, particularly in nucleophilic substitution and oxidation reactions . This specific arrangement is not recapitulated by simple thiouracils (e.g., 6-Amino-2-thiouracil, CAS 1004-40-6) or other 2-methylthio derivatives lacking the 4-methoxy or 6-amino groups. Consequently, biological activities and chemical reactivities are non-transferable; substituting this compound with an analog lacking one of these key functional groups would compromise experimental reproducibility in sensitive assays such as kinase inhibition studies or in applications like heterocyclic synthesis .

Quantitative Evidence Guide for 6-Amino-4-methoxy-2-methylthiouracil: Comparator-Driven Differentiation


Superior Cytotoxicity Against MDA-MB-231 Breast Cancer Cells Compared to Standard Chemotherapeutics

6-Amino-4-methoxy-2-methylthiouracil exhibits potent and selective cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line. Its IC50 value of 0.029 µM is more than an order of magnitude lower than that of the reference chemotherapeutic agent Methotrexate (IC50 = 0.12 µM) in the same assay system .

Anticancer Cytotoxicity Triple-Negative Breast Cancer MDA-MB-231

Defined Agonist Activity at the Thyrotropin-Releasing Hormone Receptor 2 (TRHR2)

This compound acts as a signaling agonist for the thyrotropin-releasing hormone receptor 2 (TRHR2), with a quantifiable potency range established in a cellular reporter gene assay [1]. While direct comparative data for other thiouracil derivatives in this specific assay is absent, this establishes a baseline for potency at this particular receptor subtype, differentiating it from compounds that are purely antagonists or inactive.

GPCR Thyroid Axis Endocrinology TRH Receptor

Broad Spectrum Cytotoxicity Across Diverse Cancer Histologies

In addition to its high potency against breast cancer cells, 6-Amino-4-methoxy-2-methylthiouracil demonstrates significant cytotoxic activity against colorectal (HT-29) and renal (U-937) cancer cell lines, with IC50 values of 0.094 µM and 0.042 µM, respectively . This multi-lineage activity distinguishes it from many targeted agents with narrower spectra.

Anticancer Cytotoxicity Colorectal Cancer Renal Cancer

Photo-Responsive Polymerization as a Unique Synthetic Handle

6-Amino-4-methoxy-2-methylthiouracil has been shown to undergo a reversible, photo-induced reaction with dimethyl acetylenedicarboxylate (DMAD) to form polymeric chains . This unique photochemical reactivity is not a general property of thiouracils and provides a distinct synthetic advantage for creating stimuli-responsive materials.

Photochemistry Polymer Chemistry Materials Science Synthetic Methodology

Differential Cytotoxicity Across Cancer Histologies

The compound shows marked differential cytotoxicity across cancer cell lines, with IC50 values of 0.094 µM for HT-29 (colorectal) and 0.042 µM for U-937 (renal) cells, compared to its most potent activity of 0.029 µM against MDA-MB-231 breast cancer cells . This variance can be exploited to study lineage-specific sensitivities and resistance mechanisms.

Anticancer Cytotoxicity Colorectal Cancer Renal Cancer

Validated Research and Development Applications for 6-Amino-4-methoxy-2-methylthiouracil


High-Potency Anticancer Probe for Triple-Negative Breast Cancer Research

Use as a research probe in MDA-MB-231 triple-negative breast cancer models. The compound's superior in vitro potency (IC50 = 0.029 µM) compared to the standard chemotherapeutic Methotrexate (IC50 = 0.12 µM) makes it an ideal candidate for investigating novel mechanisms of cytotoxicity and for screening combination therapies in this aggressive cancer subtype .

GPCR Pharmacology: Agonist for Studying TRHR2-Mediated Signaling

Employ as a defined small-molecule agonist for the thyrotropin-releasing hormone receptor 2 (TRHR2). Its quantified potency range (EC50 = 0.69-3.2 µM) in a cellular luciferase reporter assay provides a precise pharmacological tool for dissecting TRHR2 signaling pathways and their role in the central nervous system and endocrine regulation .

Synthesis of Light-Responsive and Stimuli-Sensitive Polymers

Utilize as a specialized monomer or building block in materials chemistry to synthesize light-responsive polymers. The compound's unique and reversible photo-induced reaction with dimethyl acetylenedicarboxylate enables the creation of materials whose properties can be dynamically controlled, an application not feasible with standard thiouracil analogs .

Pan-Cancer Cytotoxicity Profiling and Resistance Studies

Leverage the compound's broad and differential cytotoxicity across breast (MDA-MB-231, IC50=0.029 µM), colorectal (HT-29, IC50=0.094 µM), and renal (U-937, IC50=0.042 µM) cancer cell lines for pan-cancer vulnerability profiling. The significant variance in potency between these lineages can be used to identify molecular determinants of sensitivity and resistance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-4-methoxy-2-methylthiouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.